![molecular formula C15H15FN2OS2 B2398188 2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 801264-60-8](/img/structure/B2398188.png)

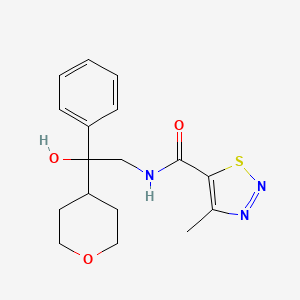

2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied for their inhibitory activity against bacterial DNA gyrase B (GyrB) .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various techniques . For example, 2-phenyl-4,5,6,7-tetrahydrobenzo[d]thiazole was synthesized using iodine, o-DCB, and toluene .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Theoretical techniques such as Quantum Theory of Atoms In Molecules (QTAIM) calculations can be used to describe the molecular interactions .Applications De Recherche Scientifique

- Research : A theoretical-experimental study investigated the inhibitory activity of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives (including our compound) against GyrB . Computational analyses revealed molecular interactions that stabilize the complexes, aiding in ligand design. Some newly synthesized derivatives exhibited significant inhibitory activity, with a unique binding mode compared to known GyrB inhibitors.

- Research : Although not directly mentioned for our compound, the tetrahydrobenzo[d]thiazole scaffold has been explored in kinase inhibition studies . Investigating its potential as a dual CK2/GSK3β inhibitor could be valuable.

DNA Gyrase B Inhibition

Casein Kinase 2 (CK2) and GSK3β Inhibition

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are likely to be DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it acts as an inhibitor of bacterial DNA gyrase B (GyrB), preventing the supercoiling of DNA, which is a critical step in DNA replication . Similarly, it inhibits CK2 and GSK3β, preventing the phosphorylation and subsequent deactivation of PTEN .

Biochemical Pathways

The inhibition of GyrB affects the DNA replication pathway in bacteria, leading to the cessation of bacterial growth . On the other hand, the inhibition of CK2 and GSK3β prevents the deactivation of PTEN, affecting the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth .

Result of Action

The inhibition of GyrB leads to the cessation of bacterial growth, making this compound potentially useful as an antibacterial agent . The inhibition of CK2 and GSK3β prevents the deactivation of PTEN, potentially halting uncontrolled cell growth and proliferation, suggesting potential applications in cancer treatment .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS2/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h5-8H,1-4,9H2,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEXHMLAECLZKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Naphthalen-1-ylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2398105.png)

![1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398106.png)

![Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2398113.png)

![2-{[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2398114.png)

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2398117.png)

![Ethyl 1-[3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]piperidine-4-carboxylate](/img/structure/B2398118.png)

![7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398123.png)

![4-((3-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2398126.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2398127.png)